
Acetic acid--propane-1,3-diamine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–propane-1,3-diamine (1/1) is a chemical compound formed by the combination of acetic acid and propane-1,3-diamine in a 1:1 molar ratio. Propane-1,3-diamine, also known as 1,3-diaminopropane, is a diamine with the formula C₃H₁₀N₂. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diaminopropane can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,3-diaminopropane often involves large-scale chemical processes that optimize yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain a high-quality product suitable for various applications .
化学反应分析
Types of Reactions
1,3-Diaminopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives of 1,3-diaminopropane .
科学研究应用
1,3-Diaminopropane has several scientific research applications, including:
作用机制
The mechanism of action of 1,3-diaminopropane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in polyamine metabolism, affecting cellular functions and processes. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions .
相似化合物的比较
Similar Compounds
1,2-Diaminopropane: An isomer of 1,3-diaminopropane with similar chemical properties but different structural arrangement.
Ethylenediamine: A diamine with two amino groups attached to adjacent carbon atoms, used in similar applications.
Tetramethylethylenediamine (TMEDA): A diamine with methyl groups attached to the nitrogen atoms, used as a ligand in coordination chemistry.
Uniqueness
1,3-Diaminopropane is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and derivatives makes it valuable in various fields of research and industry .
属性
CAS 编号 |
63085-03-0 |
|---|---|
分子式 |
C5H14N2O2 |
分子量 |
134.18 g/mol |
IUPAC 名称 |
acetic acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.C2H4O2/c4-2-1-3-5;1-2(3)4/h1-5H2;1H3,(H,3,4) |
InChI 键 |
IMRRMQNFOBHTCK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C(CN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
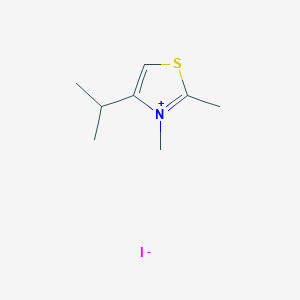

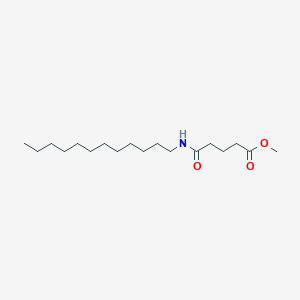
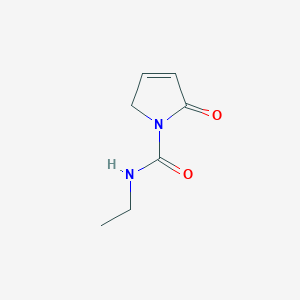
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
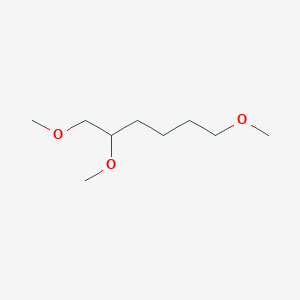
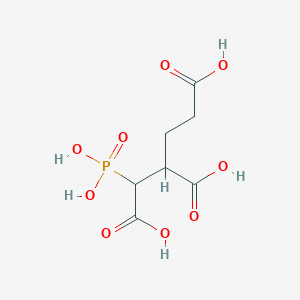
![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
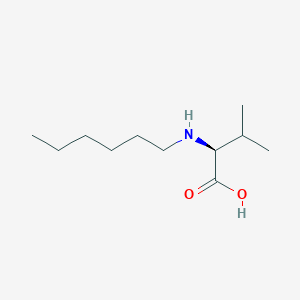
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)
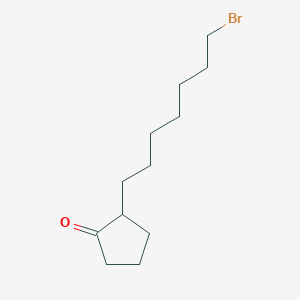
![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
